2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
The compound 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:
- Spiro Junction: The cyclohexane ring is connected at the 1-position to the 5'-position of the pyrazolo-benzoxazine system, forming a rigid, three-dimensional architecture.
- Substituents:
- A furan-2-yl group at the 2'-position, contributing π-electron-rich character.
- A methyl group at the 4-position of the benzoxazine moiety, influencing steric and electronic properties.
Properties
IUPAC Name |
2-(furan-2-yl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-20(11-9-14)22-17(15-5-2-3-6-18(15)24-20)13-16(21-22)19-7-4-12-23-19/h2-7,12,14,17H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDMVFEDYQXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Spirocyclization: The spiro linkage is introduced through a cyclization reaction that connects the furan and pyrazole rings to the benzoxazine moiety. This step typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that can be implemented in large-scale reactors. The use of continuous flow chemistry and automated synthesis platforms can also be explored to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the furan or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can provide insights into these interactions and the pathways involved.
Comparison with Similar Compounds
Key Observations:
Electron-Rich vs. Chloro () and methoxy () groups introduce polarity, affecting solubility and intermolecular interactions .
Steric Effects :
- The methyl group in the target compound likely reduces conformational flexibility compared to bulkier substituents like 4-methoxyphenyl () or 4-propoxyphenyl ().
Physicochemical and Spectroscopic Properties
Melting Points and Spectral Data:
Notes:
Key Insights:
- Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial potency compared to electron-donating groups like methyl or furan .
- The target compound’s furan-2-yl group may contribute to activity against fungal targets, as seen in structurally related oxadiazole derivatives ().
Biological Activity
The compound 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Biological Activity Overview
The biological activity of 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] has not been extensively documented; however, several studies on related compounds suggest potential pharmacological properties:
Anticancer Activity
Several derivatives of pyrazolo compounds have shown significant anticancer properties. For instance:
- In vitro studies indicated that related spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Furan derivatives are known for their antimicrobial activities. Compounds containing furan rings have demonstrated efficacy against bacterial strains and fungi:
- A study reported that certain furan-containing compounds inhibited the growth of oilfield microorganisms, suggesting potential applications in biocides and antimicrobial treatments .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on spiro-pyrazole derivatives, compounds similar to 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] were tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of furan-based compounds against various pathogens. The results highlighted that certain substituted furan derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Gram-positive bacteria.
Data Tables
| Biological Activity | Compound Type | Tested Against | Result |
|---|---|---|---|
| Anticancer | Spiro-Pyrazole | Breast Cancer Cells | IC50: ~10 µM |
| Antimicrobial | Furan Derivative | Gram-positive Bacteria | MIC: 50 µg/mL |
Research Findings
Recent research indicates that the unique structural features of spirocyclic compounds contribute to their biological activities:
- The presence of the furan ring enhances electron delocalization, which may play a role in their reactivity and interaction with biological targets.
- Pyrazolo moieties are often associated with diverse pharmacological profiles including anti-inflammatory and analgesic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
